METHANONE](/img/structure/B5468653.png)
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine to form the intermediate [4-(2-chloro-6-fluorobenzyl)piperazino] compound . This intermediate is then reacted with 2-furylmethanone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydroxide for substitution reactions and oxidizing agents like chromyl chloride for oxidation reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include substituted piperazines, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
Industrially, 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-4-fluorobenzyl bromide
- 4-(2-chloro-6-fluorobenzyl)piperazinomethanone
Uniqueness
What sets 4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINOMETHANONE apart from these similar compounds is its combination of a piperazine ring with both a 2-chloro-6-fluorobenzyl group and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c17-13-3-1-4-14(18)12(13)11-19-6-8-20(9-7-19)16(21)15-5-2-10-22-15/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVUMFWAPNBBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
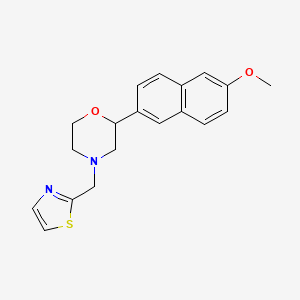
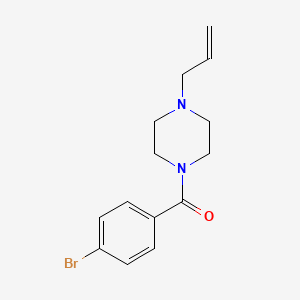
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5468581.png)
![4-{4-[(3-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5468593.png)
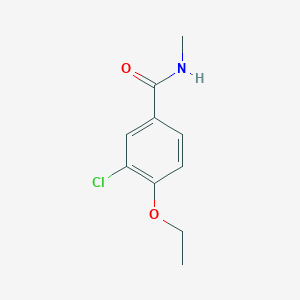
![N,N-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]piperidine-1-carboxamide](/img/structure/B5468606.png)
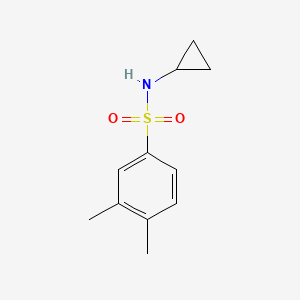
![5-(4-fluorophenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B5468610.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5468619.png)
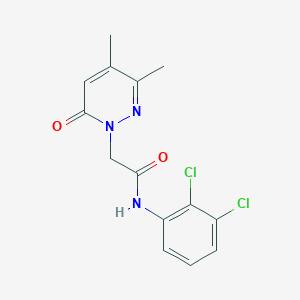
![1-methyl-1'-[2-(1H-pyrazol-1-yl)ethyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5468628.png)
![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)
![2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5468666.png)
![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)
